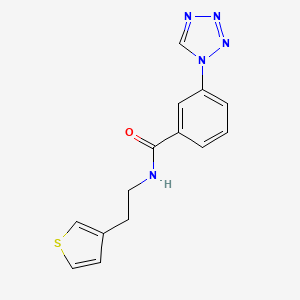![molecular formula C24H25N3S B2884529 7-benzyl-4-[(4-isopropylphenyl)sulfanyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 477854-12-9](/img/structure/B2884529.png)
7-benzyl-4-[(4-isopropylphenyl)sulfanyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Benzyl-4-[(4-isopropylphenyl)sulfanyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a synthetic organic compound belonging to the pyrrolopyrimidine class. This compound is characterized by its complex structure, which includes a benzyl group, an isopropylphenyl sulfanyl group, and two methyl groups attached to a pyrrolopyrimidine core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-4-[(4-isopropylphenyl)sulfanyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine ring system. Reagents such as formamide and suitable aldehydes or ketones are often used under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a benzylation reaction, typically using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the Isopropylphenyl Sulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with 4-isopropylthiophenol under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the sulfanyl group, potentially leading to the formation of dihydropyrimidines or thiols.
Substitution: The benzyl and isopropylphenyl groups can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Benzyl halides, isopropylthiophenol, bases like sodium hydride or potassium carbonate.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydropyrimidines, thiols.
Substitution Products: Various substituted derivatives depending on the specific reagents used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, 7-benzyl-4-[(4-isopropylphenyl)sulfanyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. It is often studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications in material science.
作用機序
The mechanism of action of 7-benzyl-4-[(4-isopropylphenyl)sulfanyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
Similar Compounds
- 7-Benzyl-4-[(4-methylphenyl)sulfanyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
- 7-Benzyl-4-[(4-ethylphenyl)sulfanyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
- 7-Benzyl-4-[(4-tert-butylphenyl)sulfanyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
The uniqueness of 7-benzyl-4-[(4-isopropylphenyl)sulfanyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropylphenyl sulfanyl group, in particular, influences its reactivity and interaction with biological targets, differentiating it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
特性
IUPAC Name |
7-benzyl-5,6-dimethyl-4-(4-propan-2-ylphenyl)sulfanylpyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3S/c1-16(2)20-10-12-21(13-11-20)28-24-22-17(3)18(4)27(23(22)25-15-26-24)14-19-8-6-5-7-9-19/h5-13,15-16H,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPRGPXBMTUVTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C(=NC=N2)SC3=CC=C(C=C3)C(C)C)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-methyl 2-(6-ethoxy-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2884448.png)


![1-[3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2884453.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2884455.png)



![1-[5-(4-methoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B2884461.png)

![5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)pyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-4(5H)-one](/img/structure/B2884465.png)

